molecular formula C7H6N2O B14684745 Benzonitrile, 4-(hydroxyamino)- CAS No. 24171-84-4

Benzonitrile, 4-(hydroxyamino)-

Cat. No.: B14684745
CAS No.: 24171-84-4
M. Wt: 134.14 g/mol
InChI Key: NXWCVQCMHBAHLG-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(hydroxyamino)- is an organic compound with the molecular formula C7H6N2O It is a derivative of benzonitrile, where a hydroxyamino group is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 4-(hydroxyamino)- can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. The reaction conditions typically involve the use of an acid catalyst and elevated temperatures to facilitate the dehydration process .

Industrial Production Methods: In industrial settings, the synthesis of benzonitrile, 4-(hydroxyamino)- can be optimized by using ionic liquids as recycling agents. This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process. For instance, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, resulting in high yields and efficient recovery of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(hydroxyamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyamino group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Scientific Research Applications

Benzonitrile, 4-(hydroxyamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(hydroxyamino)- involves its interaction with molecular targets such as enzymes and proteins. For instance, it can inhibit the activity of tyrosinase by chelating copper ions at the active site, thereby reducing melanin synthesis. This mechanism is particularly relevant in the context of developing treatments for hyperpigmentation disorders .

Comparison with Similar Compounds

  • Benzonitrile, 4-amino-
  • Benzonitrile, 4-hydroxy-
  • Benzonitrile, 4-nitro-

Comparison: Benzonitrile, 4-(hydroxyamino)- is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity. Compared to benzonitrile, 4-amino-, it has a higher potential for oxidation and can form nitroso derivatives. Unlike benzonitrile, 4-hydroxy-, it can participate in both oxidation and reduction reactions. Benzonitrile, 4-nitro- is more stable but less reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

4-(hydroxyamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-6-1-3-7(9-10)4-2-6/h1-4,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCVQCMHBAHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467189
Record name Benzonitrile, 4-(hydroxyamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24171-84-4
Record name Benzonitrile, 4-(hydroxyamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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